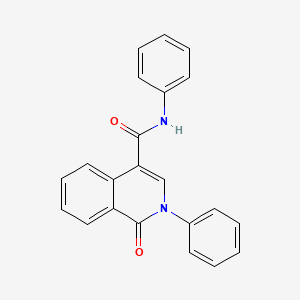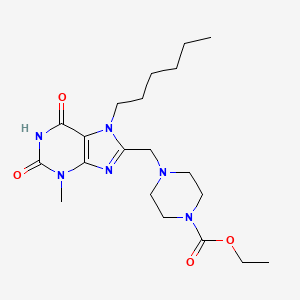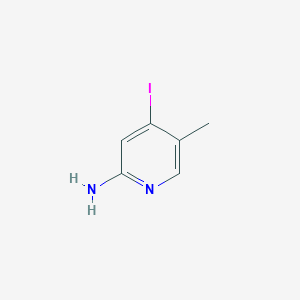
4-Iodo-5-methylpyridin-2-amine
Vue d'ensemble
Description
4-Iodo-5-methylpyridin-2-amine is an organic compound with a molecular formula of C5H7IN2. It is a colorless and odorless solid which is soluble in water, ethanol and methanol. It is a versatile reagent used in organic synthesis and has a wide range of applications in the scientific research field. It is also known as 4-iodo-5-methylpyridine-2-amine, 4-iodopyridine-2-amine, and 4-iodo-5-methylpyridin-2-amine.
Applications De Recherche Scientifique
Catalytic Aminocarbonylation Reactions
4-Iodo-5-methylpyridin-2-amine serves as a precursor in homogeneous catalytic aminocarbonylation reactions. These reactions are pivotal for synthesizing N-substituted nicotinamides and pyridyl-glyoxylamides, which are of significant biological interest. By employing 2-iodopyridine, 3-iodopyridine, and iodopyrazine with primary and secondary amines, including amino acid methyl esters, researchers have developed methods to obtain these compounds in synthetically acceptable yields. This process is facilitated by palladium catalysis and the use of elevated carbon monoxide pressure for certain derivatives, highlighting the compound's versatility and utility in organic synthesis aimed at potential pharmacological applications (Takács, Jakab, Petz, & Kollár, 2007).
Synthesis of Amino-Substituted Pyridylglyoxylamides
The compound is instrumental in the synthesis of amino-substituted pyridylglyoxylamides through palladium-catalysed aminocarbonylation. This method involves reacting iodopyridine model compounds with various amines, leading to the formation of nicotinamide analogues and dicarboxamides containing pyridyl moieties. Such derivatives are promising for further chemical modifications and investigations into their biological activities, demonstrating the utility of 4-Iodo-5-methylpyridin-2-amine in creating complex molecules for further pharmacological studies (Szőke, Takács, Berente, Petz, & Kollár, 2016).
Development of Water-Soluble BODIPY Dyes
In the field of chemical probes and fluorescent markers, 4-Iodo-5-methylpyridin-2-amine has been utilized in the development of water-soluble BODIPY (Boron-dipyrromethene) dyes. These dyes, functionalized with aryl iodide, enable organometallic couplings, leading to highly fluorescent probes suitable for various applications in biological imaging and assays. This application showcases the compound's role in enhancing the functionality and utility of fluorescent probes in biological research (Li, Han, Nguyen, & Burgess, 2008).
Amination of Aryl Halides
The compound is also a key reactant in the amination of aryl halides using copper catalysis. This process facilitates the conversion of bromopyridine into aminopyridine, highlighting its significance in modifying pyridine derivatives through amination. Such reactions are crucial for synthesizing compounds with varied biological activities, further illustrating the compound's importance in medicinal chemistry and drug development (Lang, Zewge, Houpis, & VolanteRalph, 2001).
Propriétés
IUPAC Name |
4-iodo-5-methylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOJMKSZNORAKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1I)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-5-methylpyridin-2-amine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


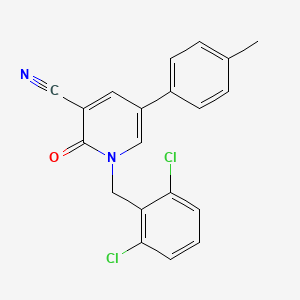
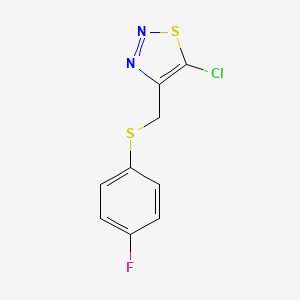
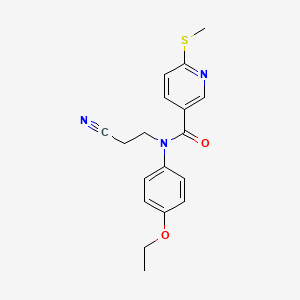
![3-Methyl-5-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2686731.png)
![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2686733.png)
![5-(2,5-dimethylbenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2686734.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-morpholinoethyl)propanamide hydrochloride](/img/structure/B2686735.png)
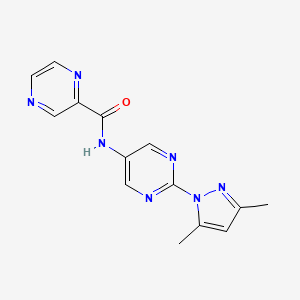
![N-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide](/img/structure/B2686737.png)
![N-(3,4-dimethoxyphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2686742.png)
![2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-hydroxyphenyl)acetamide](/img/structure/B2686744.png)
